反式-4-甲基环己胺盐酸盐

描述

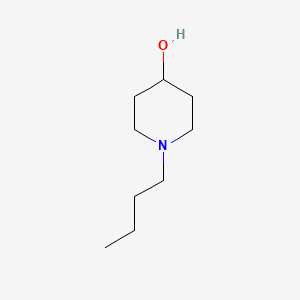

Trans-4-Methylcyclohexanamine hydrochloride (CAS Number: 33483-65-7) is a synthetic chemical compound . It has a molecular weight of 149.66 and its molecular formula is C7H16ClN . It is a solid at room temperature .

Molecular Structure Analysis

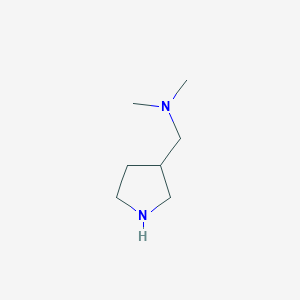

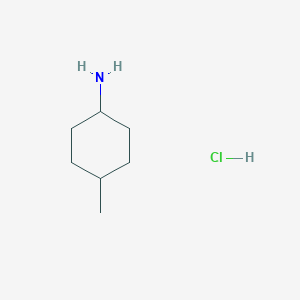

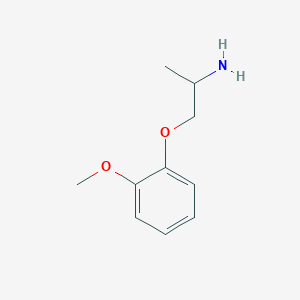

The molecular structure of trans-4-Methylcyclohexanamine hydrochloride consists of a cyclohexane ring with a methyl group (CH3) and an amine group (NH2) attached . The trans- configuration indicates that these groups are on opposite sides of the ring.Physical And Chemical Properties Analysis

Trans-4-Methylcyclohexanamine hydrochloride is a solid at room temperature . It has a density of 0.8±0.1 g/cm3 . Its boiling point is 149.3±8.0 °C at 760 mmHg .科学研究应用

反式-1-异氰酸基-4-甲基环己烷的制备

- 邓勇(2001 年)详细介绍了一种制备反式-1-异氰酸基-4-甲基环己烷的方法,包括反式-4-甲基环己胺的合成,其特点是反应温和,废物最少,表明其在大规模应用中的潜力 邓勇(2001 年)。

反式-4-(N-乙酰氨基)环己醇的合成

- 李家军(2012 年)报道了反式-4-(N-乙酰氨基)环己醇的合成,它是药物中间体的先驱。该方法包括对氨基苯酚进行乙酰化,然后进行催化氢化,实现了高选择性和产率,表明该化合物在药物合成中的重要性 李家军(2012 年)。

化学分析和表征

两个异构体的研究:气相色谱和人类嗅觉分析

- 加拉格尔等人(2015 年)利用气相色谱和人类嗅觉“嗅探器”探测器分析了涉及粗制 4-甲基环己烷甲醇的工业泄漏产生的有臭味化学物质。该研究突出了顺式和反式-4-MCHM 异构体的独特气味和感知复杂性,强调了立体化学在气味感知中的重要性以及潜在的工业和环境影响 加拉格尔等人(2015 年)。

环境和分析化学

测定(4-甲基环己基)甲醇异构体

- 福尔曼等人(2015 年)开发了一种使用加热吹扫捕集气相色谱/质谱法测定 Elk River 化学泄漏事件中顺式和反式(4-甲基环己基)甲醇异构体的方法。该研究揭示了异构体特异性的环境分布和持久性,提供了对这类化合物对环境的影响和行为的见解 福尔曼等人(2015 年)。

粗制(4-甲基环己基)甲醇的好氧和厌氧微生物降解

- 袁等人(2016 年)研究了沉积物微生物对顺式和反式-4-MCHM 的降解动力学。该研究提供了有关 4-MCHM 及相关环己烷衍生物的环境归宿和潜在处理策略的关键信息,突出了微生物在生物修复中的作用 袁等人(2016 年)。

安全和危害

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

生化分析

Biochemical Properties

Trans-4-Methylcyclohexanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. This interaction can lead to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, trans-4-Methylcyclohexanamine hydrochloride can bind to certain receptors on cell membranes, influencing cellular signaling pathways .

Cellular Effects

Trans-4-Methylcyclohexanamine hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, trans-4-Methylcyclohexanamine hydrochloride can impact cell signaling by binding to specific receptors, thereby altering the downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of trans-4-Methylcyclohexanamine hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain amine oxidases, leading to an accumulation of amines in the cell. Additionally, trans-4-Methylcyclohexanamine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-4-Methylcyclohexanamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that trans-4-Methylcyclohexanamine hydrochloride is relatively stable at room temperature but may degrade over extended periods. Long-term exposure to trans-4-Methylcyclohexanamine hydrochloride can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of trans-4-Methylcyclohexanamine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of trans-4-Methylcyclohexanamine hydrochloride have been associated with toxic effects, including cellular damage and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

Trans-4-Methylcyclohexanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as amine oxidases, which play a role in the metabolism of amines. This interaction can affect metabolic flux and metabolite levels within the cell. Additionally, trans-4-Methylcyclohexanamine hydrochloride can influence the activity of other enzymes involved in energy production and utilization, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, trans-4-Methylcyclohexanamine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, trans-4-Methylcyclohexanamine hydrochloride may localize to specific compartments or organelles, depending on its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of trans-4-Methylcyclohexanamine hydrochloride can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, trans-4-Methylcyclohexanamine hydrochloride may localize to the mitochondria, where it can impact energy production and metabolic processes. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .

属性

IUPAC Name |

4-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRKJSRZELQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955108 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33483-66-8, 33483-65-7, 100959-19-1 | |

| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)